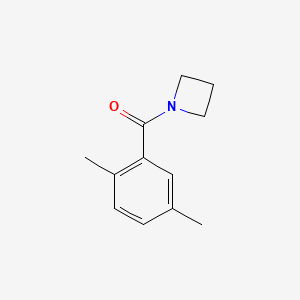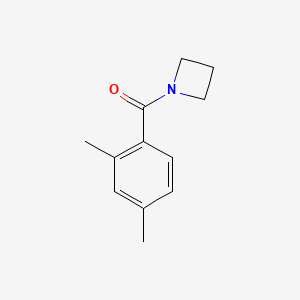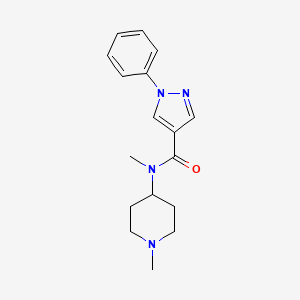
1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanone, also known as 3F-phenmetrazine, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of phenylmorpholines and has been found to exhibit stimulant properties similar to amphetamines. In
作用机制
The exact mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanonezine is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. By increasing their levels, 1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanonezine may improve cognitive function and promote wakefulness.
Biochemical and Physiological Effects
1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanonezine has been found to exhibit stimulant properties similar to amphetamines. It has been reported to increase heart rate, blood pressure, and body temperature. Additionally, it has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain. These effects can lead to improved cognitive function, increased alertness, and enhanced mood.
实验室实验的优点和局限性
One advantage of using 1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanonezine in lab experiments is its ability to improve cognitive function and promote wakefulness. This makes it a useful tool for studying the effects of neurotransmitters on cognitive processes. However, one limitation is its potential for abuse and addiction. Therefore, it is important to use caution when handling and administering this compound in lab experiments.
未来方向
There are several future directions for research on 1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanonezine. One area of interest is its potential use in treating ADHD, narcolepsy, and obesity. Additionally, more research is needed to fully understand its mechanism of action and the long-term effects of its use. Furthermore, studies on the safety and efficacy of this compound in humans are needed before it can be considered for clinical use.
Conclusion
In conclusion, 1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanone, or 1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanonezine, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. Its synthesis method is reliable and reproducible, and it has been studied for its use in treating ADHD, narcolepsy, and obesity. Its mechanism of action is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It has been found to exhibit stimulant properties similar to amphetamines and has been reported to increase heart rate, blood pressure, and body temperature. While it has advantages for lab experiments, caution should be taken due to its potential for abuse and addiction. Further research is needed to fully understand its potential therapeutic applications and the long-term effects of its use.
合成方法
The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanonezine involves the reaction of 3-fluoroacetophenone with piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then acetylated to produce 1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanone. The synthesis method has been reported in various scientific journals and is considered a reliable and reproducible process.
科学研究应用
1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanonezine has been the subject of various scientific studies due to its potential therapeutic applications. It has been found to exhibit stimulant properties similar to amphetamines and has been investigated for its use in treating attention-deficit/hyperactivity disorder (ADHD), narcolepsy, and obesity. Additionally, it has also been studied for its potential use in enhancing cognitive function and improving memory.
属性
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-11(18)16-5-7-17(8-6-16)14(19)10-12-3-2-4-13(15)9-12/h2-4,9H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGUZNIBNQMPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-(3-fluorophenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)
